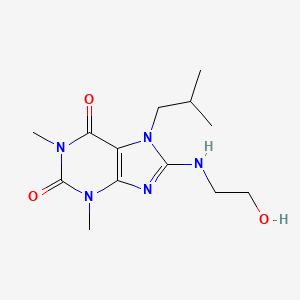

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

説明

8-((2-Hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at the 1-, 3-, 7-, and 8-positions. Purine-2,6-diones are of significant interest in medicinal chemistry due to their roles as kinase inhibitors, adenosine receptor antagonists, and enzyme modulators .

特性

IUPAC Name |

8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3/c1-8(2)7-18-9-10(15-12(18)14-5-6-19)16(3)13(21)17(4)11(9)20/h8,19H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCNWEXPEQCNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

Alkylation: Introduction of the isobutyl group to the purine base.

Amination: Incorporation of the 2-hydroxyethylamino group.

Methylation: Addition of methyl groups to the purine ring.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

化学反応の分析

Types of Reactions

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the purine ring.

科学的研究の応用

Pharmacological Applications

- Caffeine Analog : The compound exhibits structural similarities to caffeine and theophylline, suggesting potential use as a stimulant or bronchodilator. Research indicates that purine derivatives can modulate adenosine receptors, which are critical in various physiological processes.

- Anti-inflammatory Effects : Studies have shown that similar compounds can reduce inflammation by inhibiting specific pathways associated with inflammatory responses. This positions 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione as a candidate for developing anti-inflammatory drugs.

- Neuroprotective Properties : Research into purine derivatives has highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may offer therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease by protecting neuronal cells from apoptosis.

Biochemical Applications

- Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. For instance, it can be utilized to study the inhibition of phosphodiesterases, which play a role in cellular signaling pathways.

- Cell Culture Studies : Researchers have employed this compound in cell culture experiments to assess its effects on cell proliferation and differentiation. Its influence on cellular metabolism can provide insights into metabolic disorders.

Molecular Biology Applications

- Gene Expression Modulation : There is potential for using this compound in studies aimed at modulating gene expression through epigenetic mechanisms. Its interaction with nucleic acids could lead to advancements in gene therapy techniques.

- Drug Delivery Systems : The unique structure allows for exploration in drug delivery systems where the compound could serve as a carrier for other therapeutic agents, enhancing their bioavailability and efficacy.

Case Study 1: Anti-inflammatory Mechanism

A study conducted on a related purine derivative demonstrated significant reduction in pro-inflammatory cytokines in vitro. This suggests that this compound could exhibit similar properties and warrants further investigation.

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive functions compared to control groups. These findings highlight its potential as a neuroprotective agent.

作用機序

The mechanism of action of 8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations at positions 7 and 8, molecular weights, and available physicochemical or biological

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to .

Key Findings from Comparative Analysis

Substituent Impact on Activity: The isohexyl substituent at position 7 (Compound 8e) demonstrated optimal inhibitory activity in enzyme assays, suggesting that longer alkyl chains may enhance binding affinity . In contrast, the target compound’s isobutyl group may reduce steric hindrance, favoring different interactions. The 8-(2-hydroxyethyl)amino group in the target compound likely improves water solubility compared to the 8-amino derivative () due to the hydroxyl group’s polarity .

Synthetic Strategies :

- Microwave-assisted synthesis (e.g., for 8-nitro and 8-chloro derivatives) highlights efficient routes for introducing electron-withdrawing groups at position 8, which may alter reactivity for further functionalization .

The 8-chloro derivative (CAS 536719-02-5) and brominated analogs (e.g., Compound 30) serve as intermediates for nucleophilic substitution reactions, enabling diversification of the purine core .

Physicochemical Properties: Melting points (e.g., 164°C for Compound 15) and NMR data provide benchmarks for comparing crystallinity and conformational stability . The target compound’s hydroxyl group may lower its melting point relative to non-polar analogs.

生物活性

8-((2-hydroxyethyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a derivative of theophylline, is a purine derivative with notable biological activities. This compound has been studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications.

Molecular Formula: C17H21N5O3

Molecular Weight: 343.4 g/mol

CAS Number: 361174-70-1

IUPAC Name: 8-(2-hydroxyethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

The compound exhibits activity primarily through the inhibition of phosphodiesterase (PDE) enzymes, which leads to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for various physiological processes including vasodilation and neurotransmitter release.

Pharmacological Effects

- CNS Stimulation : The compound has been shown to exert stimulatory effects on the central nervous system. It enhances alertness and cognitive function, potentially making it useful in treating conditions such as ADHD and narcolepsy.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

- Bronchodilation : Similar to other xanthine derivatives, it may also have bronchodilator effects, making it a candidate for treating asthma and other respiratory conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases cAMP levels in human bronchial epithelial cells. This effect correlates with enhanced relaxation of bronchial smooth muscle .

In Vivo Studies

Animal studies have shown that administration of this compound results in improved cognitive performance in rodent models. The observed effects include increased locomotor activity and enhanced memory retention during behavioral tests .

Case Studies

Safety and Toxicity

The compound has been evaluated for safety in several studies. Acute toxicity tests indicate a favorable safety profile with no significant adverse effects at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications .

Q & A

Q. What synthetic strategies are employed for 8-((2-hydroxyethyl)amino)-7-isobutylpurine-dione derivatives, and how are reaction conditions optimized?

Synthesis typically involves nucleophilic substitution at the 8-position of xanthine scaffolds. For example, chloroethyl intermediates (e.g., 7-(2-chloroethyl)theophylline) react with amines like 2-hydroxyethylamine under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes:

- Reagent stoichiometry : A 1:1.2 molar ratio of chloroethyl precursor to amine improves yield.

- Temperature control : Reactions at 80–100°C minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves purity (Rf = 0.5) .

Validation via TLC and mass spectrometry (e.g., m/z = 169, 149 for fragmentation patterns) is critical .

Q. How is structural validation performed for substituted purine-diones using spectroscopic methods?

Q. How do 7- and 8-position substituents influence the physicochemical properties of xanthine derivatives?

- 7-Isobutyl groups : Enhance lipophilicity (logP > 2.0), improving membrane permeability.

- 8-Hydroxyethylamino groups : Introduce hydrogen-bonding capacity (e.g., solubility in polar solvents like ethanol) .

Structure-activity relationship (SAR) studies suggest these modifications balance bioavailability and target affinity .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction outcomes for purine-dione derivatives?

- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies for nucleophilic substitutions) to identify optimal conditions .

- Informer libraries : Screen reactions against diverse substrates (e.g., aryl halides) to evaluate scope and limitations . For example, Merck’s Aryl Halide Informer Library (18 compounds) tests regioselectivity and functional group tolerance .

- Machine learning : Train models on historical data (e.g., solvent effects, catalyst performance) to predict yields and byproducts .

Q. What strategies address discrepancies in biological activity data across substituted derivatives?

- Metabolic profiling : Compare hepatic microsome stability (e.g., cytochrome P450 metabolism rates) to identify labile groups .

- Receptor docking simulations : Use crystallographic data (e.g., purine-dione binding to adenosine receptors) to rationalize activity variations .

- Dose-response studies : Establish EC50 values under standardized assays (e.g., cAMP modulation in cell lines) to normalize potency metrics .

Q. How do crystallographic studies inform the design of purine-dione derivatives?

- Hydrogen-bonding networks : Crystal structures (e.g., 8-(2-hydroxyphenyl)-derivatives) reveal interactions between hydroxyethyl groups and active-site residues (e.g., π-stacking with aromatic residues) .

- Conformational analysis : X-ray diffraction identifies rotamer preferences (e.g., gauche/anti conformations of hydroxyethyl chains), guiding steric optimization .

- Solvent-accessible surfaces : Calculate polar surface areas (PSA) to predict blood-brain barrier penetration .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

Q. Table 2. Computational Tools for Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。